2-amino-8-bromo-3,7-dihydropurin-6-one
Description
2-Amino-8-bromo-3,7-dihydropurin-6-one (IUPAC name) is a brominated purine derivative, commonly referred to as 8-Bromoguanine . Structurally, it features:
- A purine core with a bromine atom at the 8th position.
- An amino group (-NH₂) at the 2nd position.
- A ketone group at the 6th position.
This compound is a halogenated analog of guanine (2-amino-3,7-dihydropurin-6-one) , where bromine substitution alters its electronic and steric properties.
Properties
IUPAC Name |
2-amino-8-bromo-3,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYCZDRIXVHNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-amino-8-bromo-3,7-dihydropurin-6-one would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-8-bromo-3,7-dihydropurin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-amino-8-bromo-3,7-dihydropurin-6-one has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 2-amino-8-bromo-3,7-dihydropurin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include halogenated, nitro-, and amino-substituted purines. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Molecular weight calculated based on formula.
Physicochemical Properties
- Solubility: The bromine atom in 8-Bromoguanine reduces water solubility compared to guanine due to increased hydrophobicity . In contrast, 2,8-diamino-3,7-dihydropurin-6-one exhibits higher solubility owing to additional hydrogen-bonding sites .
- Reactivity :
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